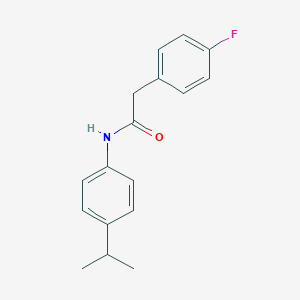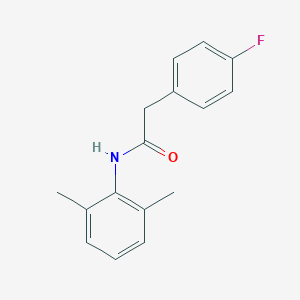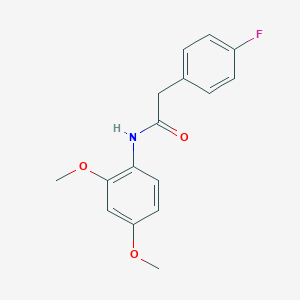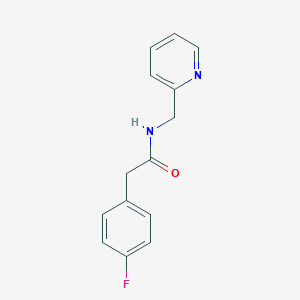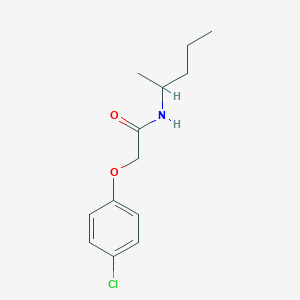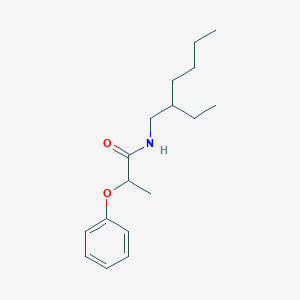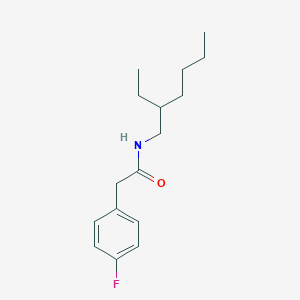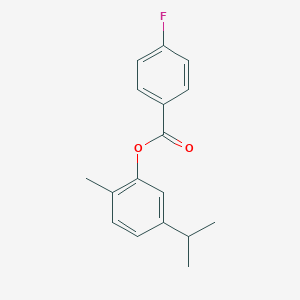
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide, also known as CPSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. CPSP belongs to the family of sulfonamide compounds and has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a key role in the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide may also act as a scavenger of reactive oxygen species, which can cause oxidative damage to cells.
Biochemical and physiological effects:
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has also been found to have analgesic properties, which may be useful in the treatment of chronic pain conditions. Additionally, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide in lab experiments is that it has been shown to be relatively safe and non-toxic. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide. One area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide and to identify any potential side effects or limitations in its use.
In conclusion, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide is a promising chemical compound that has gained attention in scientific research for its potential therapeutic properties. Its anti-inflammatory, analgesic, and antioxidant properties make it a promising candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to identify any potential limitations or side effects in its use.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 4-chlorophenol with potassium hydroxide, followed by the addition of 2-bromoaniline and sodium sulfide. The resulting intermediate is then reacted with acetic anhydride to yield 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been studied extensively in scientific research for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has also been shown to have analgesic properties, which may be useful in the treatment of chronic pain conditions. Additionally, 2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C14H12ClNO2S |
|---|---|
Peso molecular |
293.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-(2-sulfanylphenyl)acetamide |
InChI |
InChI=1S/C14H12ClNO2S/c15-10-5-7-11(8-6-10)18-9-14(17)16-12-3-1-2-4-13(12)19/h1-8,19H,9H2,(H,16,17) |
Clave InChI |
WITCOAPYNQQTMP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)S |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



